molecular formula C13H13BrN2O2 B4859097 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B4859097
M. Wt: 309.16 g/mol
InChI Key: PPPFKCKBQTWJPB-UHFFFAOYSA-N
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Description

6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom at the 6th position of the quinazoline ring.

    Alkylation: Addition of the ethyl group at the 3rd position.

    Allylation: Introduction of the prop-2-en-1-yl group at the 1st position.

    Cyclization: Formation of the quinazoline-2,4(1H,3H)-dione core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of 6-substituted quinazolines.

Scientific Research Applications

Pharmacological Applications

1. NHE-1 Inhibition
One of the prominent applications of quinazoline derivatives, including 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, is their role as inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE-1). NHE-1 is a validated drug target for managing cardiovascular and ocular diseases due to its cytoprotective and anti-inflammatory properties. Studies have shown that modifications to the quinazoline structure can enhance NHE-1 inhibitory activity, with lead compounds demonstrating nanomolar potency .

2. Antiplatelet Activity
The compound has also been investigated for its antiplatelet effects. Certain derivatives have shown superior activity compared to acetylsalicylic acid (aspirin) in preventing ADP-induced platelet aggregation. This activity is particularly relevant for cardiovascular disease management, where platelet aggregation plays a critical role in thrombus formation .

3. Antiglycation Properties
6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline derivatives exhibit antiglycation properties, which are beneficial in conditions such as diabetes mellitus. They prevent the formation of advanced glycation end-products (AGEs), contributing to their protective effects against diabetic complications .

4. Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. The structural modifications in quinazoline can enhance efficacy against resistant strains of bacteria .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline derivatives typically involves alkylation reactions followed by guanidine conjugation. The structure–activity relationship studies reveal that certain substituents on the quinazoline ring significantly influence biological activity. For instance, bulky substituents at specific positions can enhance NHE-1 inhibition and antiplatelet activity .

Case Studies

Case Study 1: Inhibition of NHE-1
A study demonstrated that derivatives of quinazoline modified with acylguanidine showed substantial inhibition of NHE-1 in cellular models. Compounds such as 6b exhibited effective reduction in intraocular pressure in rat models and were also evaluated for their anti-inflammatory properties .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antibacterial properties of substituted quinazolines against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives displayed potent antibacterial activity with minimal resistance development .

Comparative Data Table

Property 6-Bromo Derivative Reference Compound Activity Level
NHE-1 InhibitionHighRimeporideComparable
Antiplatelet ActivitySuperiorAspirinExceeds
Antiglycation PotentialModerateMetforminEffective
Antimicrobial ActivitySignificantVancomycinEffective

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinazolines can interact with various molecular targets, such as enzymes or receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
  • 6-fluoro-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione
  • 6-methyl-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the bromine atom at the 6th position may confer unique chemical reactivity and biological activity compared to other halogenated or alkylated quinazolines.

Biological Activity

6-Bromo-3-ethyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2} and a molecular weight of 269.1 g/mol. Its structure features a bromine atom at the 6-position and an ethyl group at the 3-position of the quinazoline ring, along with a prop-2-en-1-yl substituent.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of quinazoline derivatives, including this compound. The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound Microbial Strain Inhibition Zone (mm) MIC (mg/mL)
6-Bromo CompoundStaphylococcus aureus1270
6-Bromo CompoundEscherichia coli1565
6-Bromo CompoundCandida albicans1180

These results indicate that the compound's structural modifications enhance its bioactivity compared to standard antibiotics like ampicillin and vancomycin .

2. NHE-1 Inhibition

The compound has been identified as a novel inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a critical role in cardiovascular and ocular diseases. The lead compounds derived from quinazoline structures showed activity in the nanomolar range.

Compound NHE-1 Inhibition (IC50 µM)
6b<0.05
3e<0.05
Rimeporide~0.1

Compounds like 3e and 6b not only inhibited NHE-1 but also demonstrated anti-inflammatory properties by reducing macrophage activation induced by lipopolysaccharides (LPS) .

3. Anticancer Activity

Research has shown that certain derivatives of quinazoline can act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are critical targets in cancer therapy.

Compound Cell Line IC50 (µM)
4bHCT-116 (Colorectal)0.052
CabozantinibHCT-116 (Colorectal)~0.06

Compounds like 4b exhibited higher cytotoxicity against cancer cell lines than cabozantinib while showing lower toxicity to normal cells .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The inhibition of NHE-1 leads to decreased intracellular sodium levels, affecting various cellular processes.
  • Antibacterial Mechanism: The compound acts as a fluoroquinolone-like inhibitor targeting bacterial gyrase and DNA topoisomerase IV, disrupting bacterial DNA replication .

Case Studies

A study conducted on the effects of the compound on intraocular pressure in rat models demonstrated that it significantly reduced pressure levels comparable to existing treatments for glaucoma.

Properties

IUPAC Name

6-bromo-3-ethyl-1-prop-2-enylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-7-16-11-6-5-9(14)8-10(11)12(17)15(4-2)13(16)18/h3,5-6,8H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPFKCKBQTWJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)Br)N(C1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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